molecular formula C24H28Cl2N6O3 B1515313 EGFR/ErbB-2/ErbB-4 Inhibitor II CAS No. 944341-54-2

EGFR/ErbB-2/ErbB-4 Inhibitor II

Cat. No.: B1515313
CAS No.: 944341-54-2
M. Wt: 519.4 g/mol
InChI Key: ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR/ErbB-2/ErbB-4 Inhibitor II is a useful research compound. Its molecular formula is C24H28Cl2N6O3 and its molecular weight is 519.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The EGFR (Epidermal Growth Factor Receptor) family, including ErbB-2 (HER2) and ErbB-4, plays a critical role in cellular processes such as proliferation, differentiation, and survival. Inhibitors targeting these receptors have emerged as significant therapeutic agents in oncology, particularly for cancers characterized by aberrant signaling through these pathways. This article delves into the biological activity of the compound known as "EGFR/ErbB-2/ErbB-4 Inhibitor II," examining its mechanisms of action, efficacy in clinical settings, and relevant case studies.

EGFR, ErbB-2, and ErbB-4 are receptor tyrosine kinases that, upon ligand binding, undergo dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation. The inhibition of these receptors can disrupt these signaling cascades, leading to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Autophosphorylation : The inhibitor directly blocks the autophosphorylation of EGFR and ErbB-2/ErbB-4, thereby preventing downstream signaling .
  • Induction of Apoptosis : By inhibiting these receptors, the compound can increase pro-apoptotic signals while decreasing anti-apoptotic signals, promoting cell death in cancerous tissues .
  • Cell Cycle Arrest : Treatment with the inhibitor has been shown to induce G0/G1 phase arrest in various cancer cell lines .

Efficacy in Clinical Trials

Recent studies have highlighted the efficacy of this compound in various cancer types. A summary of clinical findings is presented below.

Study Cancer Type Inhibitor Used Response Rate Notes
Non-Small Cell Lung Cancer (NSCLC)Mobocertinib34.1% ORREffective against EGFR mutations; CNS penetration noted.
Breast CancerFam-trastuzumab deruxtecan-nxki78% DCRTargeted HER2-low tumors; prolonged response observed.
Head and Neck CancerDacomitinib20% increase in G0/G1 arrestSignificant inhibition of tumor growth in preclinical models.

Case Studies

  • Case Study: NSCLC Patient Treated with Mobocertinib
    • A patient with advanced NSCLC harboring EGFR mutations demonstrated a complete response to mobocertinib after initial treatment failure with other TKIs. The patient experienced significant tumor reduction and maintained disease control for several months before developing CNS metastases .
  • Case Study: HER2-Low Breast Cancer
    • A patient with HER2-low breast cancer was treated with fam-trastuzumab deruxtecan-nxki, achieving stable disease for 20 months. This case underscores the potential of targeting low HER2 expression using novel agents designed to inhibit both HER2 and EGFR pathways .

Research Findings

Recent research has elucidated several important findings regarding the biological activity of this compound:

  • Potency Against Mutant Receptors : The inhibitor has shown significantly lower IC50 values (<80 nM) against mutant forms of EGFR and ErbB-2 compared to first-generation inhibitors like gefitinib .
  • Combination Therapy Potential : Studies suggest that combining this inhibitor with other therapies can enhance efficacy, particularly in tumors exhibiting resistance mechanisms against single-agent therapies .

Properties

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849569
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944341-54-2
Record name N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.